![molecular formula C20H21N3O3 B2410025 N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 1022598-59-9](/img/structure/B2410025.png)
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
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Overview
Description
“N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a compound that belongs to the class of quinazolinones . Quinazolinones are a type of heterocyclic compound that have drawn significant attention in the field of pharmaceutical chemistry due to their wide spectrum of biological properties . They are reported for their diversified biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives like “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” often involves the Niementowski condensation of anthranilic acid or 5-substituted-2-aminobenzoic acid and formamide .Molecular Structure Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry because of the wide range of their biological properties . Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities . The structure of quinazolinones can be modified with different substitutions to interact with target receptors .Chemical Reactions Analysis
Quinazolinones and quinazolines are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . They are a large class of biologically active compounds that exhibited a broad spectrum of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” can be determined by various analytical techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Scientific Research Applications
- Research Findings :
- A study by El Kayal et al. synthesized 1-benzylsubstituted derivatives of this compound and evaluated their affinity to GABAergic biotargets .
- Research Findings :
- Research Findings :
Anticonvulsant Activity
Anticancer Potential
Indole Derivatives and Pharmacological Activity
Wide-Spectrum Anticonvulsant Agent
Mechanism of Action
Target of Action
The primary target of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The inhibition of the DNA gyrase enzyme disrupts the DNA replication process in bacteria . This disruption prevents the bacteria from multiplying, which can lead to a reduction in the number of bacterial cells and potentially the eradication of a bacterial infection .
Result of Action
The result of the action of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is the inhibition of bacterial growth . By preventing DNA replication in bacterial cells, it can effectively reduce the number of bacterial cells and potentially eliminate bacterial infections .
Safety and Hazards
Future Directions
Quinazolinones and quinazolines are considered as advantaged scaffolds in medicinal chemistry, and the alteration is made with different substituents . Therefore, the future directions in the research of “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve the design and synthesis of new derivatives with improved biological activities .
properties
IUPAC Name |
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-14-15-8-2-1-3-9-15)12-6-7-13-23-19(25)16-10-4-5-11-17(16)22-20(23)26/h1-5,8-11H,6-7,12-14H2,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGZHRADSROPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
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